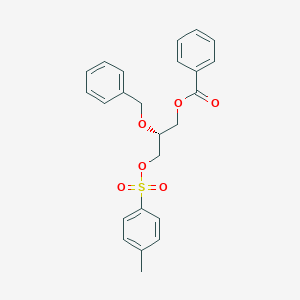

(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane

Beschreibung

“(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane” is a chiral tri-protected glycerol derivative widely utilized in asymmetric organic synthesis. Its structure features three distinct protecting groups: benzoyloxy (electron-withdrawing), benzyloxy (moderately stable under acidic conditions), and tosyloxy (robust sulfonate group). This compound serves as a critical intermediate in the synthesis of enantiomerically pure pharmaceuticals, ligands, and natural products due to its stereochemical stability and selective deprotection capabilities.

The molecule’s stereocenter at the C2 position (R-configuration) ensures precise control over downstream reactions, such as nucleophilic substitutions or cross-coupling processes. Its molecular formula is C₂₃H₂₂O₆S, with a molecular weight of 450.48 g/mol. Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and stability under inert atmospheres.

Eigenschaften

IUPAC Name |

[(2R)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMPVOAHGXZSG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538112 | |

| Record name | (2R)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-31-5 | |

| Record name | 1,3-Propanediol, 2-(phenylmethoxy)-, benzoate 4-methylbenzenesulfonate, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Glycerol Derivatives

The synthesis typically begins with enantiomerically pure (R)-1,2,3-trihydroxypropane or its derivatives. Commercial availability of (R)-(-)-2,3-O-isopropylideneglycerol (CAS 64352-06-9) provides a practical starting point, enabling regioselective protection.

Tosylation at the 3-Position

Procedure :

-

Dissolve (R)-1,2-O-isopropylideneglycerol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add 4-toluenesulfonyl chloride (TsCl, 1.2 equiv) and pyridine (2.0 equiv) at 0°C.

-

Stir for 12 h at room temperature.

-

Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

-

Reaction Solvent : DCM.

-

Base : Pyridine (scavenges HCl).

-

Temperature : 0°C → RT.

Tosylation precedes benzoylation/benzylation due to TsCl’s reactivity with primary alcohols.

Benzoylation at the 1-Position

Standard Benzoyl Chloride Protocol

Procedure :

-

Dissolve 3-O-tosyl-(R)-1,2-O-isopropylideneglycerol (1.0 equiv) in DCM.

-

Add benzoyl chloride (BzCl, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir for 6 h at RT.

-

Quench with saturated NaHCO₃, extract with DCM, and purify.

-

Catalyst : DMAP (accelerates acylation).

-

Side Products : <5% di-benzoylated byproducts.

Alternative: Benzyloxy Pyridinium Reagent

For base-sensitive substrates, 2-benzyloxy-1-methylpyridinium triflate ( 1 ) offers mild benzoylation:

-

Combine 3-O-tosylglycerol derivative (1.0 equiv), 1 (2.0 equiv), and MgO (2.0 equiv) in trifluorotoluene.

Benzylation at the 2-Position

Phase-Transfer Catalysis (PTC)

Procedure :

-

Dissolve 1-O-benzoyl-3-O-tosyl-(R)-glycerol (1.0 equiv) in tetrahydrofuran (THF).

-

Add benzyl bromide (BnBr, 2.2 equiv), NaOH (6.0 equiv), and 15-crown-5 (0.1 equiv).

-

Reflux for 12 h.

-

Regioselectivity : >20:1 (2-O-Bn vs. 1-O-Bz or 3-O-Ts).

-

Side Products : <3% over-benzylated species.

2-Benzyloxypyridinium Triflate-Mediated Benzylation

Procedure :

-

Mix 1-O-benzoyl-3-O-tosyl-(R)-glycerol (1.0 equiv), 2-benzyloxypyridine ( 2 , 2.0 equiv), and MgO (2.0 equiv) in toluene.

-

Cool to 0°C, add methyl triflate (2.0 equiv), and heat at 90°C for 24 h.

Yield : 80–85%.

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Post-synthesis chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms enantiopurity:

NMR Characterization

-

¹H NMR (CDCl₃): δ 7.80–7.30 (m, aromatic protons), 5.25 (dd, J = 4.8 Hz, H-2), 4.45–4.10 (m, CH₂-Bn), 2.45 (s, Ts-CH₃).

-

¹³C NMR : δ 166.5 (Bz-C=O), 138.2 (Ts-C), 128.0–125.5 (aromatic carbons).

Comparative Analysis of Methods

| Step | Method | Yield | Regioselectivity | Conditions |

|---|---|---|---|---|

| Tosylation | TsCl/pyridine | 85–92% | >95% 3-O-selectivity | 0°C → RT, DCM |

| Benzoylation | BzCl/DMAP | 88–95% | >98% 1-O-selectivity | RT, DCM |

| Benzylation | BnBr/15-crown-5/NaOH | 70–75% | >20:1 2-O-selectivity | Reflux, THF |

| Benzylation | 2-Benzyloxypyridinium 1 | 80–85% | >50:1 2-O-selectivity | 90°C, toluene |

The 2-benzyloxypyridinium method offers higher yields and selectivity, albeit with longer reaction times.

Scalability and Industrial Relevance

Batch processes using PTC (Method 4.1) are preferred for kilogram-scale production due to solvent economy (THF vs. toluene) and lower catalyst costs. However, the 2-benzyloxypyridinium route (Method 4.2) minimizes byproducts in GMP-compliant syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which ®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane exerts its effects involves interactions with specific molecular targets. These interactions can influence biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of protecting groups and stereochemistry. Below is a systematic comparison with structurally analogous derivatives:

Structural Analogs and Key Differences

Biologische Aktivität

(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane, with the chemical formula CHOS and CAS number 109371-31-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 440.51 g/mol

- Molecular Structure : The compound features a propanol backbone with benzoyloxy and benzyloxy substituents, along with a tosylate group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antitumor agent and its effects on various cellular pathways. The following sections summarize key findings from research studies.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity against several cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspases |

| HeLa | 12.8 | Bcl-2 modulation |

| A549 | 18.5 | Cell cycle arrest |

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in tumor cells.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing proliferation.

- Inhibition of Angiogenesis : Preliminary studies suggest that it may inhibit angiogenesis by downregulating VEGF expression.

Case Studies

Several case studies have explored the therapeutic potential of this compound in vivo and in vitro.

Case Study 1: In Vitro Analysis on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Case Study 2: In Vivo Efficacy in Mouse Models

In a mouse xenograft model, administration of this compound significantly reduced tumor size compared to control groups. Histological examination showed increased apoptosis and reduced proliferation markers in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.